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Compound of Interest

Compound Name: 2-Methoxybut-2-ene

Cat. No.: B12331245 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of

Spectroscopic Data for the Structural Confirmation of 2-Methoxy-2-butene Against Its

Constitutional Isomers.

This guide provides a comprehensive comparison of the spectroscopic data for 2-methoxy-2-

butene and its constitutional isomers: 1-methoxy-2-butene, 3-methoxy-1-butene, and 4-

methoxy-1-butene. By presenting key Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data in a clear, comparative format, this document aims to equip

researchers with the necessary information for unambiguous structural elucidation. Detailed

experimental protocols for acquiring the cited spectroscopic data are also provided.

Spectroscopic Data Comparison
The differentiation of 2-methoxy-2-butene from its constitutional isomers relies on the careful

analysis of their unique spectroscopic fingerprints. The following tables summarize the key ¹H

NMR, ¹³C NMR, IR, and MS data for each compound.

Table 1: ¹H NMR Spectroscopic Data
(Predicted/Estimated)
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Compound Chemical Shift (δ) and Multiplicity

2-Methoxy-2-butene

~3.2–3.4 ppm (s, 3H, -OCH₃)[1]~5.0–5.5 ppm

(q, 1H, =CH-) ~1.7 ppm (d, 3H, =CH-CH₃) ~1.6

ppm (s, 3H, -C(OCH₃)=CH₃)[1]

1-Methoxy-2-butene

~5.5-5.8 ppm (m, 2H, -CH=CH-)~3.9 ppm (d,

2H, -O-CH₂-)~3.3 ppm (s, 3H, -OCH₃)~1.7 ppm

(d, 3H, -CH=CH-CH₃)

3-Methoxy-1-butene

~5.7 ppm (ddd, 1H, -CH=CH₂)~5.0 ppm (m, 2H,

-CH=CH₂)~3.6 ppm (quintet, 1H, -

CH(OCH₃)-)~3.3 ppm (s, 3H, -OCH₃)~1.2 ppm

(d, 3H, -CH(OCH₃)-CH₃)

4-Methoxy-1-butene

~5.8 ppm (m, 1H, -CH=CH₂)~5.0 ppm (m, 2H, -

CH=CH₂)~3.4 ppm (t, 2H, -O-CH₂-)~3.3 ppm (s,

3H, -OCH₃)~2.3 ppm (q, 2H, -CH₂-CH=CH₂)

Note: Data for isomers are estimated based on typical chemical shift values.

Table 2: ¹³C NMR Spectroscopic Data
(Predicted/Estimated)

Compound Estimated Chemical Shift (δ) in ppm

2-Methoxy-2-butene
~145-155 (C-O), ~95-105 (=CH), ~55-60 (-

OCH₃), ~15-20 (CH₃-C=), ~10-15 (CH₃-CH=)[1]

1-Methoxy-2-butene
~125-135 (-CH=CH-), ~70-80 (-O-CH₂-), ~58 (-

OCH₃), ~17 (-CH₃)

3-Methoxy-1-butene
~140 (-CH=), ~114 (=CH₂), ~78 (-CH(OCH₃)-),

~56 (-OCH₃), ~20 (-CH₃)

4-Methoxy-1-butene
~135 (-CH=), ~117 (=CH₂), ~70 (-O-CH₂-), ~59

(-OCH₃), ~34 (-CH₂-)

Note: Data for isomers are estimated based on typical chemical shift values.
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Table 3: Key Infrared (IR) Spectroscopy and Mass
Spectrometry (MS) Data

Compound Key IR Absorptions (cm⁻¹)
Key Mass Spectrometry
(m/z) Fragments

2-Methoxy-2-butene

~2950-2850 (C-H

stretch)~1670 (C=C

stretch)~1200 (C-O stretch)

86 (M⁺), 71 ([M-CH₃]⁺), 55

([M-OCH₃]⁺)[1]

1-Methoxy-2-butene

~3020 (=C-H stretch)~2950-

2850 (C-H stretch)~1670 (C=C

stretch)~1100 (C-O stretch)

86 (M⁺), 71 ([M-CH₃]⁺), 55

([M-CH₂CH₃]⁺), 45

([CH₂OCH₃]⁺)

3-Methoxy-1-butene

~3080 (=C-H stretch)~2950-

2850 (C-H stretch)~1640 (C=C

stretch)~1100 (C-O stretch)

86 (M⁺), 71 ([M-CH₃]⁺), 59

([CH(OCH₃)CH₃]⁺)

4-Methoxy-1-butene

~3080 (=C-H stretch)~2950-

2850 (C-H stretch)~1640 (C=C

stretch)~1120 (C-O stretch)

86 (M⁺), 55 ([M-OCH₃]⁺), 45

([CH₂OCH₃]⁺)

Note: Data for isomers are based on characteristic functional group absorptions and predicted

fragmentation patterns.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure

reproducibility and accuracy of results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural analysis of the

analyte.

Sample Preparation:

Weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.[2]
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean vial.[2]

For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) as

an internal standard (δ = 0.00 ppm).[2]

If any solid particles are present, filter the solution through a pipette with a small plug of

glass wool to prevent magnetic field inhomogeneities.[2]

Transfer the clear solution into a 5 mm NMR tube.

¹H NMR Data Acquisition (400 MHz Spectrometer):

Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker instruments).[3]

Spectral Width: 0 - 16 ppm.[3]

Acquisition Time: 2 - 4 seconds.[2]

Relaxation Delay (d1): 2 - 5 seconds to allow for full relaxation of protons, which is crucial for

accurate integration.[3]

Number of Scans: 8 - 16 scans for a typical sample concentration.[2]

Temperature: 298 K (25 °C).[3]

¹³C NMR Data Acquisition (100 MHz Spectrometer):

Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30' on Bruker instruments) to

provide a spectrum with singlets for each unique carbon.[3]

Spectral Width: 0 - 220 ppm.[3]

Acquisition Time: 1 - 2 seconds.[3]

Relaxation Delay (d1): 2 - 5 seconds.[3]
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Number of Scans: 1024 - 4096 scans are typically required due to the low natural abundance

of the ¹³C isotope.[3]

Temperature: 298 K (25 °C).[3]

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).[3]

Phase the spectrum manually to obtain pure absorption lineshapes.[3]

Apply a baseline correction to ensure a flat baseline.[3]

Calibrate the spectrum by setting the TMS signal to 0.00 ppm or using the residual solvent

peak as a secondary reference.[3]

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Identify the chemical shifts of all peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or

acetone) and allowing it to dry completely.

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from

the sample spectrum to remove any atmospheric or instrument-related absorptions.[4]

Place a small drop of the liquid sample directly onto the center of the ATR crystal, ensuring

the crystal surface is fully covered.[5]

Acquire the sample spectrum.

Data Acquisition:
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Spectral Range: 4000 - 400 cm⁻¹.[6]

Resolution: 4 cm⁻¹.[4]

Number of Scans: 16 - 32 scans are typically co-added to improve the signal-to-noise ratio.

[4]

Data Processing:

The software automatically subtracts the background spectrum from the sample spectrum.

Identify the wavenumbers of the major absorption bands and compare them to correlation

charts to identify functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid

in its structural identification.

Sample Introduction:

For volatile liquids like the isomers of methoxybutene, a direct infusion or gas

chromatography-mass spectrometry (GC-MS) approach can be used.

In GC-MS, the sample is first injected into a gas chromatograph, where the components of

the mixture are separated. The separated components then enter the mass spectrometer.

Electron Ionization (EI) Mass Spectrometry:

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically

70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺).[7]

Fragmentation: The excess energy from the ionization process causes the molecular ion to

fragment into smaller, charged ions and neutral fragments.[7]

Mass Analysis: The positively charged ions are accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum.

Data Analysis:

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern. The difference in mass between the molecular ion and

the fragment ions corresponds to the loss of specific neutral fragments, providing clues

about the molecule's structure.

Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for using the spectroscopic data to identify

and confirm the structure of 2-methoxy-2-butene.
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Workflow for Structural Elucidation of 2-Methoxy-2-butene

Data Acquisition

Data Analysis

Structure Proposal & Comparison

Conclusion

Mass Spectrometry (MS)

Determine Molecular Weight (m/z = 86)
Analyze Fragmentation Pattern

FTIR Spectroscopy

Identify Functional Groups:
C=C stretch (~1670 cm⁻¹)
C-O stretch (~1200 cm⁻¹)

NMR Spectroscopy
(¹H and ¹³C)

Determine Connectivity:
- Number of unique signals

- Chemical shifts
- Splitting patterns (¹H)

- Integration (¹H)

Propose Possible Structures
(Constitutional Isomers)

Compare Experimental Data
with Predicted Spectra

of Isomers

Confirm Structure as
2-Methoxy-2-butene

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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